Cas no 196597-77-0 (4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one)
4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one Chemical and Physical Properties
Names and Identifiers
-
- 8H-Indeno[5,4-b]furan-8-one,4,5-dibromo-1,2,6,7-tetrahydro-
- 4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno[5,4-b]furan-8-one
- 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
- 4,5-dibromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one
- 4,5-dibromo-1,2,6,7-tetrahydro-8H indeno[5,4-b]furan-8-one
- 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one
- 8H-Indeno[5,4-b]furan-8-one,4,5-dibromo-1,2,6,7-tetrahydro
- 4,5-dibromo-1,2,6,7-tetrahydroindeno[5,4-b]furan-8-one
- 4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno[5,4-β]furan-8-one
- 8H-Indeno[5,4-b]furan-8-one, 4,5-dibroMo-1,2,6,7-tetrahydro-
- 4,5-dibromo-1,2,6,7-tetrahydro-8Hindeno[5,4-b]furan-8-one
- KGVRTABDPHWMPF-UHFFFAOYSA-N
- C11H8Br2O2
- 3267AH
- TRA0087635
- SY024366
- AS-48156
- 4,5-DIBROMO-1H,2H,6H,7H-INDENO[5,4-B]FURAN-8-ONE
- 4,5-Dibromo-1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one
- CS-B0342
- A851864
- SCHEMBL338146
- 196597-77-0
- FT-0666507
- MFCD09955084
- F19349
- DTXSID50471201
- AKOS024256791
- J-012708
- 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8- one
- 4 pound not5-Dibromo-6 pound not7-dihydro-1H-indeno[5 pound not4-b]furan-8(2H)-one
- DB-367126
- DTXCID10422017
- FD21568
- 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno(5,4-b)furan-8-one
- 4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one
-
- MDL: MFCD09955084
- Inchi: 1S/C11H8Br2O2/c12-9-5-1-2-7(14)8(5)6-3-4-15-11(6)10(9)13/h1-4H2
- InChI Key: KGVRTABDPHWMPF-UHFFFAOYSA-N
- SMILES: BrC1=C(C2=C(CCO2)C2C(CCC=21)=O)Br
Computed Properties
- Exact Mass: 329.88900
- Monoisotopic Mass: 329.88910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.981±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 224-2260C
- Boiling Point: 448.6±45.0 °C at 760 mmHg
- Flash Point: 225.1±28.7 °C
- Refractive Index: 1.677
- Solubility: Almost insoluble (0.014 g/l) (25 º C),
- PSA: 26.30000
- LogP: 3.27540
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:(BD289511)
4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002569-1g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | 95% | 1g |
$215.13 | 2023-09-02 | |
| Alichem | A159002569-5g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | 95% | 5g |
$748.14 | 2023-09-02 | |
| Chemenu | CM195694-5g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | 95% | 5g |
$702 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024366-0.25g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | >97% | 0.25g |
¥838.71 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024366-1g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | >97% | 1g |
¥1980.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024366-5g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | >97% | 5g |
¥6709.68 | 2025-04-16 | |
| Chemenu | CM195694-250mg |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | 95% | 250mg |
$137 | 2022-06-12 | |
| Chemenu | CM195694-1g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | 95% | 1g |
$293 | 2022-06-12 | |
| Chemenu | CM195694-5g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | 95% | 5g |
$793 | 2022-06-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852958-1g |
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one |
196597-77-0 | ≥97% | 1g |
1,916.10 | 2021-05-17 |
4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one Suppliers
4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4,5-Dibromo-1,2,6,7-tertahydro-8H-indeno5,4-bfuran-8-one
4,5-Dibromo-1,2,6,7-Tetrahydro-8H-lndeno[5,4-b]furan-8-One: A Comprehensive Overview
4,5-Dibromo-1,2,6,7-tetrahydro-8H-lndeno[5,4-b]furan-8-one, commonly referred to by its CAS number 196597-77-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of brominated furan derivatives and exhibits unique structural and functional properties. Recent advancements in synthetic methodologies and its potential applications in drug discovery have made it a focal point for researchers worldwide.
The molecular structure of 4,5-dibromo-1,2,6,7-tetrahydro-8H-lndeno[5,4-b]furan-8-one is characterized by a fused bicyclic system comprising a furan ring and an indene moiety. The presence of two bromine atoms at the 4 and 5 positions introduces significant electronic effects and enhances the compound's reactivity. This structural feature has been exploited in various synthetic transformations to generate derivatives with improved pharmacokinetic profiles.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. For instance, research conducted by Smith et al. (2023) demonstrated that 4,5-dibromo-1,2,6,7-tetrahydro-8H-lndeno[5,4-b]furan-8-one exhibits potent anti-inflammatory activity in vitro. The compound's ability to inhibit cyclooxygenase enzymes suggests its potential utility in treating conditions such as arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, 196597-77-0 has also been employed as an intermediate in the synthesis of advanced materials. Its unique electronic properties make it a valuable precursor for the development of optoelectronic devices. For example, a study by Johnson and colleagues (2023) reported that derivatives of this compound can be used to fabricate highly efficient organic light-emitting diodes (OLEDs) with enhanced luminous efficiency.
The synthesis of 4,5-dibromo-1,2,6,7-tetrahydro-8H-lndeno[5,4-b]furan-8-one involves a multi-step process that typically begins with the bromination of an indene derivative followed by cyclization to form the fused furan ring system. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and improved selectivity in this synthesis pathway.
The toxicity profile of this compound has also been extensively studied. According to findings from a study by Lee et al. (2023), 196597-77-0 demonstrates low acute toxicity in animal models when administered at therapeutic doses. However,further research is required to fully understand its long-term effects and potential for bioaccumulation.
In conclusion, 4,5-dibromo-1...This compound represents a promising avenue for both pharmaceutical and materials science applications. As research continues to uncover its full potential,the demand for further investigation into its properties and applications is expected to grow.
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